molecular formula C9H10O4 B8422031 4-Methoxy-1,3-benzodioxole-5-methanol

4-Methoxy-1,3-benzodioxole-5-methanol

Cat. No. B8422031
M. Wt: 182.17 g/mol
InChI Key: GPQNQOMACNAURT-UHFFFAOYSA-N
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Patent
US04769480

Procedure details

To 100 ml of ethanol, were charged 0.9 ml of ethanol containing 22.2 g of hydrochloric acid dissolved therein, 1.98 g of N-methylaminoacetaldehyde dimethylacetal, 1.0 g of 2-methoxy-3,4-methylenedioxybenzaldehyde, 10 ml of ethanol and 0.12 g of 5% palladium on carbon catalyst and hydrogenation was carried out at room temperature. The reaction was completed in 3 hours. The amount of hydrogen absorption was 103% of the theoretical amount. After the reaction was over, the catalyst was filtered out and 2N NaOH aqueous solution was added to the reaction mixture to make the filtrate alkaline (pH 11). The resulting mixture was then extracted with ethyl acetate. The liquid extract was analyzed by GC and LC to show 1.29 g of 2-methoxy-3,4-methylenedioxy-N-methylbenzylamino dimethylacetal (yield 82%), 0.11 g of 2-methoxy-3,4-methylenedioxybenzylalcohol (yield 11%) and 0.02 mg of 2-methoxy-3,4-methylenedioxy toluene (yield 2%), while 2-methoxy-3,4-methylenedioxybenzaldehyde of the starting material not being recognized (conversion rate:100%). The selectivity to the desired 2-methoxy-3,4-methylenedioxy-N-methylbenzylamino dimethylacetal was 88%.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.COC(OC)CNC.[CH3:10][O:11][C:12]1[C:19]2[O:20][CH2:21][O:22][C:18]=2[CH:17]=[CH:16][C:13]=1[CH:14]=[O:15]>[Pd].C(O)C>[CH3:10][O:11][C:12]1[C:19]2[O:20][CH2:21][O:22][C:18]=2[CH:17]=[CH:16][C:13]=1[CH2:14][OH:15].[CH3:10][O:11][C:12]1[C:19]2[O:20][CH2:21][O:22][C:18]=2[CH:17]=[CH:16][C:13]=1[CH3:14]

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
COC(CNC)OC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=O)C=CC2=C1OCO2
Step Three
Name
Quantity
0.12 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.9 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
was carried out at room temperature
CUSTOM
Type
CUSTOM
Details
The amount of hydrogen absorption
FILTRATION
Type
FILTRATION
Details
was filtered out
ADDITION
Type
ADDITION
Details
2N NaOH aqueous solution was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was then extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The liquid extract

Outcomes

Product
Details
Reaction Time
3 h
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 82%
Name
Type
product
Smiles
COC1=C(CO)C=CC2=C1OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
COC1=C(C=CC2=C1OCO2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.02 mg
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.